molecular formula C19H19ClN2O2S B2931494 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea CAS No. 2034351-63-6

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2931494
CAS No.: 2034351-63-6
M. Wt: 374.88
InChI Key: IAZNWYGHMWILHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

  • Formation of Benzo[b]thiophene Derivative:

  • Hydroxypropylation:

    • The benzo[b]thiophene derivative is then subjected to hydroxypropylation, often using epoxides under basic conditions to introduce the hydroxypropyl group.
  • Urea Formation:

    • The final step involves the reaction of the hydroxypropyl benzo[b]thiophene with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its electronic properties due to the benzo[b]thiophene moiety.

Biology and Medicine:

  • Potential applications in drug development, particularly as kinase inhibitors or other enzyme modulators.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzo[b]thiophene moiety can interact with biological targets through π-π stacking and hydrogen bonding, while the urea linkage can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea
  • 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Uniqueness:

  • The presence of the hydroxypropyl group provides additional sites for hydrogen bonding and increases solubility.
  • The chlorobenzyl moiety can enhance lipophilicity and membrane permeability, making it potentially more effective in biological systems.

This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZNWYGHMWILHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.